molecular formula C17H12ClN5O5 B4977952 N,N,O-tris(trimethylsilyl) 2-aminoethanol

N,N,O-tris(trimethylsilyl) 2-aminoethanol

Cat. No.: B4977952
M. Wt: 401.8 g/mol
InChI Key: IPOSPZYZOKTQHS-UHFFFAOYSA-N
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Description

N,N,O-tris(trimethylsilyl) 2-aminoethanol is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a 2-aminoethanol backbone. This compound is notable for its stability and reactivity, making it a valuable reagent in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,O-tris(trimethylsilyl) 2-aminoethanol typically involves the reaction of 2-aminoethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of intermediate silyl ethers, which subsequently react to form the final product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is typically purified by distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N,N,O-tris(trimethylsilyl) 2-aminoethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler silyl derivatives.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions include various silyl ethers, amines, and alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N,O-tris(trimethylsily

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[(3,5-dinitrophenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O5/c1-10-16(17(24)21(20-10)13-4-2-11(18)3-5-13)9-19-12-6-14(22(25)26)8-15(7-12)23(27)28/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOSPZYZOKTQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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